An In--Depth Technical Guide to 2-Amino-3-bromobenzamide (CAS 437998-34-0): A Versatile Building Block for Modern Drug Discovery
An In--Depth Technical Guide to 2-Amino-3-bromobenzamide (CAS 437998-34-0): A Versatile Building Block for Modern Drug Discovery
This document provides a comprehensive technical overview of 2-Amino-3-bromobenzamide, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this guide delves into the compound's properties, a plausible and detailed synthetic route with mechanistic rationale, its strategic applications in drug discovery, and essential safety protocols.
Core Concepts & Strategic Importance
2-Amino-3-bromobenzamide (CAS: 437998-34-0) is a substituted benzamide derivative that has garnered interest as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure is characterized by three key functional groups on a benzene ring: an amino group (-NH₂), a bromine atom (-Br), and a carboxamide group (-C(O)NH₂). The specific ortho- and meta-positioning of these groups provides a unique steric and electronic environment, making it a valuable scaffold for creating diverse molecular libraries.
The primary utility of this compound lies not as an end-product, but as a foundational component. The bromine atom serves as a highly functional "handle" for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds. The amino and amide groups offer sites for further derivatization and are crucial for forming hydrogen bond interactions with biological targets. Notably, this compound is classified within the family of "Protein Degrader Building Blocks," highlighting its potential in the synthesis of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).[2]
Physicochemical & Structural Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. The key data for 2-Amino-3-bromobenzamide are summarized below.
| Property | Value | Source |
| CAS Number | 437998-34-0 | [1][2][3][4] |
| Molecular Formula | C₇H₇BrN₂O | [1][2][4] |
| Molecular Weight | 215.05 g/mol | [1][2][4] |
| Physical State | Solid | [1][3] |
| Purity | Typically >95-98% | [1][2][3] |
| Boiling Point | 292.2 °C at 760 mmHg | [1][5] |
| Density | ~1.7 g/cm³ | [1][5] |
| Flash Point | 130.5 - 131 °C | [1][5] |
| InChI Key | LBTYNQNVZNPATH-UHFFFAOYSA-N | [3][5] |
| SMILES | NC(=O)c1cccc(c1N)Br | [4] |
| Storage | Keep in a dark place, inert atmosphere, room temperature. | [3] |
Synthesis and Mechanistic Insights
While multiple synthetic routes may exist, a logical and efficient pathway can be proposed based on established organic chemistry principles, similar to methods used for related aminobenzaldehydes.[6][7][8] The following section outlines a plausible two-step synthesis starting from 2-nitrobenzamide, explaining the rationale behind each procedural choice.
Proposed Synthetic Workflow
The synthesis involves a selective reduction of a nitro group followed by a regioselective bromination.
Caption: Proposed two-step synthesis of 2-Amino-3-bromobenzamide.
Detailed Experimental Protocol
Step 1: Selective Reduction of 2-Nitrobenzamide to 2-Aminobenzamide
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Rationale: The reduction of an aromatic nitro group is a classic transformation. While various reagents exist (e.g., H₂/Pd-C, SnCl₂), using iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) in an ethanol/water solvent system is a cost-effective, scalable, and environmentally benign method known as the Béchamp reduction. The iron acts as the electron donor, and the NH₄Cl prevents the formation of passivating iron oxide layers, ensuring the reaction proceeds to completion.
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrobenzamide (1.0 eq) and a 5:1 mixture of ethanol and water.
-
Add iron powder (3.0-4.0 eq) and ammonium chloride (1.5 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80-90°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron and iron salts.
-
Wash the Celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 2-aminobenzamide, which can be used in the next step without further purification or purified by recrystallization if necessary.
-
Step 2: Regioselective Bromination of 2-Aminobenzamide
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Rationale: The amino group (-NH₂) is a powerful ortho-, para-directing group in electrophilic aromatic substitution. To achieve selective bromination at the C3 position (ortho to the amino group), a mild brominating agent is required to prevent over-bromination. N-Bromosuccinimide (NBS) is an ideal choice as it provides a low concentration of Br₂ in situ, allowing for controlled monobromination. Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
Protocol:
-
Dissolve the crude 2-aminobenzamide (1.0 eq) from Step 1 in acetonitrile in a flask protected from light.
-
Cool the solution to 0°C using an ice bath. This helps to control the reaction rate and improve regioselectivity.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 2-Amino-3-bromobenzamide.
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Applications in Drug Discovery & Development
The true value of 2-Amino-3-bromobenzamide is realized in its application as a versatile intermediate. Its pre-functionalized structure allows for rapid diversification, making it a powerful tool in generating compound libraries for screening.
Role as a Scaffold for Bioactive Molecules
The benzamide moiety is a well-established pharmacophore found in numerous approved drugs.[9] By using 2-Amino-3-bromobenzamide as a starting point, chemists can explore novel chemical space around this privileged scaffold. For instance, the core structure is analogous to 3-aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a key target in oncology.[10] This suggests that derivatives of the title compound could be synthesized and screened for similar inhibitory activities.
Workflow Integration in Drug Discovery
The compound seamlessly integrates into the modern drug discovery pipeline, particularly in hit-finding and lead optimization stages.
Caption: Integration of 2-Amino-3-bromobenzamide into a drug discovery workflow.
This workflow demonstrates how the strategic use of cross-coupling reactions at the bromine position and derivatization at the amine/amide positions can rapidly generate a library of diverse compounds. These compounds are then subjected to high-throughput screening against a biological target of interest to identify "hits," which can be further optimized into lead candidates.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. 2-Amino-3-bromobenzamide is classified with specific hazards that require careful management.
GHS Hazard Information
| Hazard | Code | Description | Pictogram |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid formation and inhalation of dust and aerosols.[5][12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).[12] Avoid contact with skin and eyes.[5][12]
-
Respiratory Protection: If engineering controls are inadequate, use a NIOSH-approved particulate respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][12] Keep in a dark place under an inert atmosphere.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Amino-3-bromobenzamide is more than a catalog chemical; it is a strategically designed building block that offers significant advantages for synthetic and medicinal chemists. Its trifunctional nature provides a robust platform for generating novel and diverse molecular architectures. By understanding its physicochemical properties, employing rational synthetic strategies, and leveraging its potential in scaffold-based drug design, researchers can effectively utilize this compound to accelerate the discovery of next-generation therapeutics. As with all laboratory work, a commitment to safety and proper handling is essential for successful and responsible research.
References
-
2-Amino-3-bromobenzamide | 437998-34-0 | 98% - LBAO Chemicals. LBAO Chemicals. [Link]
-
2-Amino-3-bromobenzamide [CAS: 437998-34-0]. Ivy Fine Chemicals. [Link]
-
2-Amino-3-bromobenzamide, min 95%, 10 grams. Amazon.com. [Link]
- Preparation method of 2-amino-3,5-dibromobenzaldehyde.
-
Preparation method of 2-amino-3,5-dibromobenzaldehyde. Patsnap. [Link]
-
Synthesis of 2-Amino-3,5-dibromobenzaldehyde. Semantic Scholar. [Link]
-
3-Aminobenzamide | C7H8N2O | CID 1645. PubChem. [Link]
Sources
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Amino-3-bromobenzamide | 437998-34-0 [sigmaaldrich.cn]
- 4. ivychem.com [ivychem.com]
- 5. echemi.com [echemi.com]
- 6. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 8. Synthesis of 2-Amino-3,5-dibromobenzaldehyde | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
